Pregnanetriolone
Pregnanetriolone
Pregnanetriolone belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Pregnanetriolone is considered to be a practically insoluble (in water) and relatively neutral molecule. Pregnanetriolone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, pregnanetriolone is primarily located in the membrane (predicted from logP) and cytoplasm.
5beta-Pregnane-3alpha,17alpha,20alpha-triol-11-one is a corticosteroid hormone.
5beta-Pregnane-3alpha,17alpha,20alpha-triol-11-one is a corticosteroid hormone.
Brand Name:
Vulcanchem
CAS No.:
603-99-6
VCID:
VC21176641
InChI:
InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1
SMILES:
CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O
Molecular Formula:
C21H34O4
Molecular Weight:
350.5 g/mol
Pregnanetriolone
CAS No.: 603-99-6
Cat. No.: VC21176641
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pregnanetriolone belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Pregnanetriolone is considered to be a practically insoluble (in water) and relatively neutral molecule. Pregnanetriolone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, pregnanetriolone is primarily located in the membrane (predicted from logP) and cytoplasm. 5beta-Pregnane-3alpha,17alpha,20alpha-triol-11-one is a corticosteroid hormone. |
|---|---|
| CAS No. | 603-99-6 |
| Molecular Formula | C21H34O4 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
| Standard InChI | InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1 |
| Standard InChI Key | WKFXHNDWEHDGQD-ZQRGSSBZSA-N |
| Isomeric SMILES | C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O |
| SMILES | CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O |
| Canonical SMILES | CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O |
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